5-[2-(Dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with dicyanomethylidenehydrazine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, and requires the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acid derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5-[2-(Dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[2-(Dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound for studying redox processes .
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(Dicyanomethylidene)hydrazinyl]-2,4,6-triiodoisophthalic acid
- 5-[2-(Dicyanomethylidene)hydrazinyl]-1-naphthalenesulfonic acid
Uniqueness
5-[2-(Dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and form various coordination complexes.
Properties
IUPAC Name |
5-[2-(dicyanomethylidene)hydrazinyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O3/c11-4-7(5-12)14-13-6-1-2-9(15)8(3-6)10(16)17/h1-3,13,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVICKKNBZDUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN=C(C#N)C#N)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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